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1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea

structure-activity relationship methylthio pharmacophore hydrogen bonding

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea (CAS 1448043-33-1) is a trisubstituted urea derivative bearing a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety at N1 and a 4-methoxybenzyl group at N3. Its crystal structure has been solved, revealing a three-dimensional hydrogen-bonded network involving N–H⋯S, N–H⋯O, and O–H⋯S interactions that stabilize the solid-state conformation.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1448043-33-1
Cat. No. B2838715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea
CAS1448043-33-1
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)SC)O
InChIInChI=1S/C18H22N2O3S/c1-23-15-7-3-13(4-8-15)11-19-18(22)20-12-17(21)14-5-9-16(24-2)10-6-14/h3-10,17,21H,11-12H2,1-2H3,(H2,19,20,22)
InChIKeyFRAXUOYIKFSRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea (CAS 1448043-33-1): Chemical Identity and Structural Context


1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea (CAS 1448043-33-1) is a trisubstituted urea derivative bearing a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety at N1 and a 4-methoxybenzyl group at N3. Its crystal structure has been solved, revealing a three-dimensional hydrogen-bonded network involving N–H⋯S, N–H⋯O, and O–H⋯S interactions that stabilize the solid-state conformation [1]. The compound belongs to the broader class of (thio)urea-based enzyme inhibitors, a scaffold extensively explored for targeting bacterial β-glucuronidase and urease [2]. However, direct biological activity data for this specific compound remain unpublished in peer-reviewed literature as of the knowledge cutoff date.

Why 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea Cannot Be Replaced by Generic (Thio)urea Analogs


Within the (thio)urea inhibitor class, subtle structural variations produce dramatic differences in potency, selectivity, and mechanism. For bacterial β-glucuronidase, the commercial inhibitor 1-((6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea (Sigma 347423) achieves IC50 = 283 nM and Ki = 164 nM , while the simplest comparator D-saccharic acid-1,4-lactone requires IC50 = 45.8–48.1 μM [1][2]. The target compound incorporates a unique 4-(methylthio)phenyl pharmacophore absent from both reference inhibitors. Crystal data confirm that the methylthio sulfur engages in specific intermolecular hydrogen bonds (N–H⋯S, O–H⋯S), which are structurally distinct from the ethoxyphenyl or lactone motifs in comparators and may confer unique binding interactions not achievable by simple analog substitution [3].

Quantitative Differentiation Evidence for 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea


Structural Differentiation: 4-(Methylthio)phenyl vs. 4-Methylphenyl Substituent Comparison

The target compound carries a 4-(methylthio)phenyl group, distinguishing it from the closest named des-methylthio analog 1-(2-hydroxy-2-(4-methylphenyl)ethyl)-3-(4-methoxybenzyl)urea. The methylthio substituent introduces a sulfur atom capable of acting as both a hydrogen-bond acceptor (N–H⋯S) and donor (O–H⋯S), as confirmed by the crystal structure of the target compound [1]. Single-crystal X-ray diffraction shows the methylthio group directly participates in intermolecular hydrogen-bonding networks that stabilize the three-dimensional lattice—interactions that are structurally impossible for the 4-methyl analog [1]. In the context of β-glucuronidase inhibition, the 17-residue loop (360–376) of E. coli β-glucuronidase is known to be targeted by trisubstituted thiourea inhibitors, and sulfur-mediated contacts could contribute to loop conformational alteration, though direct comparative enzyme data are not yet available [2].

structure-activity relationship methylthio pharmacophore hydrogen bonding

Comparison Against Clinical-Stage Bacterial β-Glucuronidase Inhibitor (Sigma 347423)

The best-characterized trisubstituted thiourea β-glucuronidase inhibitor is Sigma/Calbiochem 347423 (1-((6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea), which inhibits E. coli β-glucuronidase with IC50 = 283 nM, Ki = 164 nM, and EC50 = 17.7 nM in β-glucuronidase-expressing HB101 cells . This inhibitor displays excellent selectivity over mammalian β-glucuronidases and protects against CPT-11-induced diarrhea in mice at 10 μg p.o. b.i.d. [1]. The target compound differs at three key pharmacophoric positions: (i) it is a urea rather than thiourea at the central carbonyl; (ii) it replaces the quinolinone-ethoxyphenyl system with a 4-methoxybenzyl/4-(methylthio)phenyl pair; and (iii) the hydroxyethyl linker is α-substituted with a 4-(methylthio)phenyl ring. These structural differences mean the target compound cannot be assumed to replicate the potency or selectivity of 347423, but it offers a distinct chemical starting point for exploring SAR around the 4-(methylthio)phenyl motif.

beta-glucuronidase thiourea inhibitor irinotecan toxicity

Urea vs. Thiourea Core: Implications for Metabolic Stability and Binding

The target compound incorporates a urea core (C=O) rather than the thiourea core (C=S) found in Sigma 347423. In medicinal chemistry, urea derivatives generally exhibit superior metabolic stability compared to thioureas, which are susceptible to oxidative desulfurization by cytochrome P450 enzymes and flavin-containing monooxygenases [1]. The urea carbonyl is a stronger hydrogen-bond acceptor than thiocarbonyl (higher electronegativity of oxygen vs. sulfur), which can alter binding geometry and affinity at the enzyme active site [2]. The crystal structure of the target compound confirms that the urea oxygen participates in N–H⋯O hydrogen bonding, contributing to a distinct conformational preference compared to thiourea analogs [3]. This core modification may translate to different pharmacokinetic properties, though direct comparative metabolic or PK data are not yet available.

urea thiourea metabolic stability hydrogen bonding

Recommended Research and Procurement Applications for 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea


Pharmacophore Exploration for Bacterial β-Glucuronidase Inhibitor Lead Optimization

Investigators optimizing next-generation β-glucuronidase inhibitors can use this compound as a structurally distinct starting point to probe whether the 4-(methylthio)phenyl substituent can recapitulate or exceed the potency of the 4-ethoxyphenyl motif in Sigma 347423 (IC50 = 283 nM) . Given that the 17-residue loop (360–376) of E. coli β-glucuronidase is the validated target of trisubstituted (thio)urea inhibitors [1], this compound enables structure-activity relationship (SAR) studies exploring sulfur-mediated contacts at this loop that are inaccessible with existing tool compounds.

Crystallographic Fragment Screening and Structure-Based Drug Design

The availability of a published single-crystal X-ray structure for this compound [2] enables its direct use in co-crystallography or soaking experiments with E. coli β-glucuronidase. The well-defined hydrogen-bonding geometry (N–H⋯S, N–H⋯O, O–H⋯S) and measured dihedral angles (54.53° between the hydroxyphenyl ring and the thiourea plane) provide a precise starting model for computational docking and molecular dynamics simulations, reducing the uncertainty typically associated with novel ligand placement.

Comparative Metabolic Stability Assessment of Urea vs. Thiourea Core Scaffolds

This urea-based compound can serve as a matched comparator to thiourea-based inhibitors such as Sigma 347423 in liver microsome stability assays. Class-level evidence indicates that urea cores resist cytochrome P450-mediated oxidative desulfurization, a known metabolic liability of thioureas [3]. Procurement enables head-to-head intrinsic clearance (Clint) measurements that directly test whether the urea core provides a measurable pharmacokinetic advantage in this inhibitor class.

Chemical Probe for Sulfur-Mediated Intermolecular Interaction Studies

The unique combination of a methylthio sulfur and a hydroxy group on adjacent carbon atoms creates a bidentate hydrogen-bond donor/acceptor motif confirmed by crystallography [2]. This compound can be used as a model system for studying sulfur hydrogen bonding in enzyme active sites, an under-explored area of molecular recognition with implications for inhibitor design beyond the β-glucuronidase target family.

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